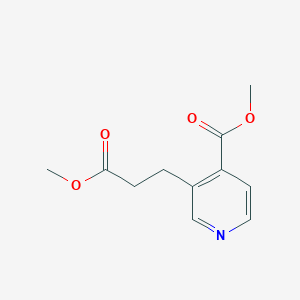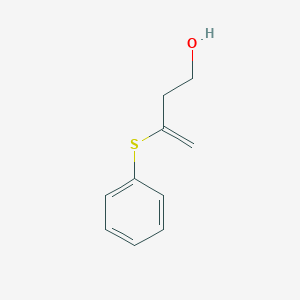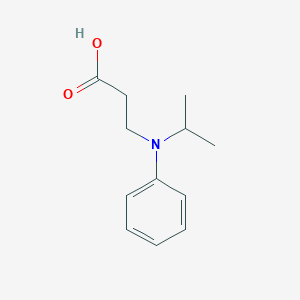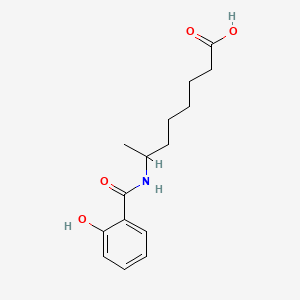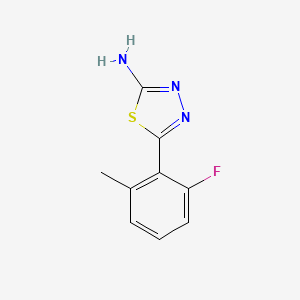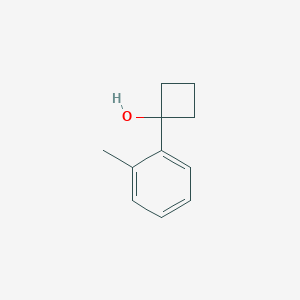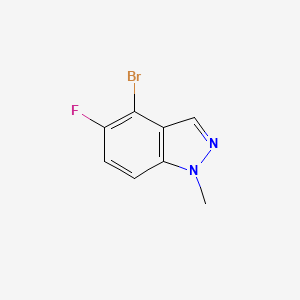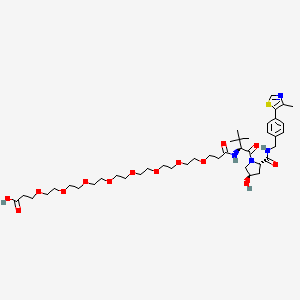![molecular formula C21H15ClN2O6 B15337509 [(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM hydrazide, 5-isomer: is a compound that serves as a Fluorescein dye linker containing a hydrazide group. Fluorescein is a universal dye, and the hydrazide moieties in this compound react with aldehydes to form semi-permanent hydrazone bonds . This compound is primarily used for research purposes and is known for its bright fluorescence, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: FAM hydrazide, 5-isomer can be synthesized by reacting Fluorescein with hydrazine derivatives under controlled conditions. The reaction typically involves the formation of a hydrazone bond between the hydrazide group and an aldehyde or ketone group present in the Fluorescein molecule .
Industrial Production Methods: In industrial settings, the production of FAM hydrazide, 5-isomer involves large-scale synthesis using high-purity reagents. The process includes the oxidation of compounds containing 1,2-diol functions, such as sugars, with sodium periodate to form carbonyl compounds. These carbonyl compounds are then modified with hydrazides to produce the desired hydrazone .
Chemical Reactions Analysis
Types of Reactions: FAM hydrazide, 5-isomer undergoes several types of chemical reactions, including:
Oxidation: Compounds containing 1,2-diol functions can be oxidized with sodium periodate to form carbonyl compounds.
Substitution: The hydrazide moiety reacts with aldehydes and ketones to form hydrazone bonds.
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate is commonly used to oxidize 1,2-diols to carbonyl compounds.
Reaction Conditions: The formation of hydrazones is spontaneous at pH values around neutral, and the resulting hydrazones are very stable.
Major Products: The primary product formed from these reactions is the hydrazone, which is a stable compound resulting from the reaction between the hydrazide group and carbonyl compounds .
Scientific Research Applications
FAM hydrazide, 5-isomer has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of FAM hydrazide, 5-isomer involves the formation of hydrazone bonds between the hydrazide group and aldehyde or ketone groups in target molecules. This reaction is spontaneous at neutral pH and results in the formation of stable hydrazones . The Fluorescein dye component provides bright fluorescence, which is used for visualization and quantification in various applications.
Comparison with Similar Compounds
Fluorescein hydrazide: Similar to FAM hydrazide, 5-isomer, this compound also contains a hydrazide group and is used for labeling and fluorescence applications.
Alexa Fluor 488 hydrazide: Another fluorescent dye with similar properties, used for labeling and imaging.
Cy2 hydrazide: A fluorescent dye with similar excitation and emission properties, used in bioimaging.
Uniqueness: FAM hydrazide, 5-isomer is unique due to its high reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable hydrazone bonds under mild conditions gives it an advantage in synthesizing complex molecules and constructing target molecules efficiently .
Properties
Molecular Formula |
C21H15ClN2O6 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride |
InChI |
InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21;/h1-9,24-25H,22H2,(H,23,26);1H |
InChI Key |
MQTNYOYAGAAOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


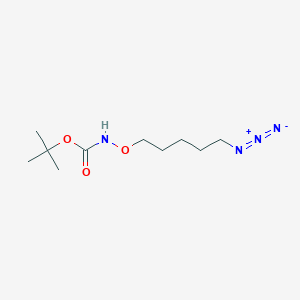
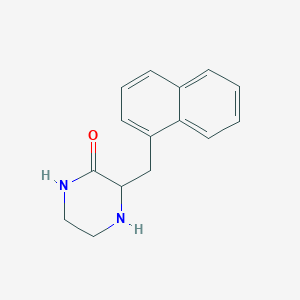

![5-Amino-2-hydroxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B15337445.png)
